Roniciclib

Description

Roniciclib is an orally bioavailable cyclin dependent kinase (CDK) inhibitor with potential antineoplastic activity. Roniciclib selectively binds to and inhibits the activity of CDK1/Cyclin B, CDK2/Cyclin E, CDK4/Cyclin D1, and CDK9/Cyclin T1, serine/threonine kinases that play key roles in the regulation of the cell cycle progression and cellular proliferation. Inhibition of these kinases leads to cell cycle arrest during the G1/S transition, thereby leading to an induction of apoptosis, and inhibition of tumor cell proliferation. CDKs are often dysregulated in cancerous cells.

an antineoplastic agent that inhibits cyclin-dependent kinases; structure in first source

Properties

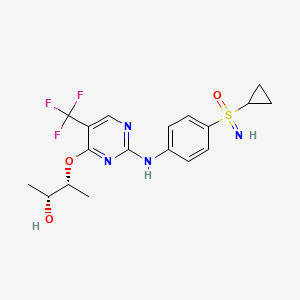

IUPAC Name |

(2R,3R)-3-[2-[4-(cyclopropylsulfonimidoyl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]oxybutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O3S/c1-10(26)11(2)28-16-15(18(19,20)21)9-23-17(25-16)24-12-3-5-13(6-4-12)29(22,27)14-7-8-14/h3-6,9-11,14,22,26H,7-8H2,1-2H3,(H,23,24,25)/t10-,11-,29+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELYDGOOJPRWGF-SRQXXRKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)[S@](=N)(=O)C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223498-69-8 |

Source

|

| Record name | Roniciclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223498698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roniciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RONICICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W9Q8U337A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Roniciclib (BAY 1000394): A Technical Guide to its Mechanism of Action in Cancer Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (also known as BAY 1000394) is an orally bioavailable, small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It was developed as a potential antineoplastic agent and has been investigated for the treatment of various solid tumors and hematological malignancies.[2] Roniciclib is characterized as a pan-CDK inhibitor due to its activity against multiple members of the CDK family, which are key regulators of cell cycle progression and gene transcription.[3][4] Dysregulation of CDK activity is a common feature in cancer, making them a critical target for therapeutic intervention.[1] This document provides a detailed overview of the mechanism of action of Roniciclib, supported by preclinical data, experimental methodologies, and an outline of its clinical development.

Core Mechanism of Action: Pan-CDK Inhibition

Roniciclib's primary mechanism of action is the direct inhibition of the kinase activity of multiple cell-cycle and transcriptional CDKs.[4] It binds to the ATP-binding pocket of these enzymes, preventing the phosphorylation of their key substrates. This broad-spectrum inhibition simultaneously disrupts two fundamental processes required for cancer cell proliferation and survival: cell division and gene transcription.[4]

The inhibitory potency of Roniciclib against key CDK complexes is summarized in the table below.

Table 1: Kinase Inhibitory Potency of Roniciclib

| Target Kinase/Cyclin Complex | IC₅₀ (nM) | Primary Function |

| CDK1/cyclin B | 7 | Mitosis (G2/M transition) |

| CDK2/cyclin E | 9 | G1/S transition, DNA replication |

| CDK4/cyclin D | 11 | G1 progression |

| CDK9/cyclin T1 | 5 | Transcriptional elongation |

| CDK7/cyclin H/MAT1 | 25 | Transcriptional initiation, CDK activation |

(Data sourced from MedchemExpress and Selleck Chemicals.[3][4])

The dual inhibition of both cell cycle and transcriptional CDKs is a key feature of Roniciclib's mechanism.

References

Roniciclib: A Technical Guide to a Pan-CDK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (BAY 1000394) is a potent, orally bioavailable, second-generation pan-cyclin-dependent kinase (CDK) inhibitor.[1] It demonstrates broad enzymatic and anti-proliferative activity by targeting multiple members of the CDK family, which are key regulators of the cell cycle and transcription.[2] Preclinical studies in various cancer models showed promising tumor growth inhibition, both as a monotherapy and in combination with standard chemotherapeutic agents. However, its clinical development was terminated following a Phase II study in extensive-disease small-cell lung cancer (ED-SCLC) due to an unfavorable risk-benefit profile.[3][4] This technical guide provides a comprehensive overview of Roniciclib, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its preclinical evaluation.

Core Mechanism of Action

Roniciclib exerts its anti-neoplastic effects by competitively inhibiting the ATP-binding pocket of multiple CDKs.[2] This inhibition disrupts the phosphorylation of key substrates, leading to cell cycle arrest and induction of apoptosis. Its pan-inhibitory profile targets both cell cycle-related CDKs (CDK1, CDK2, CDK4, CDK6) and transcriptional CDKs (CDK7, CDK9).[5][6]

The inhibition of cell cycle CDKs prevents the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1/S phase transition. Inhibition of CDK1, the engine of mitosis, leads to a G2/M arrest. The simultaneous inhibition of transcriptional CDKs, particularly CDK9, blocks the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a shutdown of transcription of short-lived anti-apoptotic proteins and contributing to apoptosis.

Signaling Pathway

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Small Cell Lung Carcinoma | Study 14615 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 3. Phase II Study of Roniciclib in Combination with Cisplatin/Etoposide or Carboplatin/Etoposide as First-Line Therapy in Patients with Extensive-Disease Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

Roniciclib: A Technical Guide to its Molecular Targets and Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (BAY 1000394) is a potent, orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-neoplastic activity in a range of preclinical models. By targeting multiple members of the CDK family, Roniciclib disrupts fundamental cellular processes, primarily cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of Roniciclib's molecular targets, the cellular pathways it modulates, and detailed protocols for key experimental procedures used in its characterization.

Molecular Targets of Roniciclib

Roniciclib exhibits potent inhibitory activity against a broad spectrum of cyclin-dependent kinases, which are key regulators of cell cycle and transcription. Its primary targets include both cell cycle-associated CDKs and transcriptional CDKs.

Quantitative Inhibition Data

The inhibitory activity of Roniciclib against various CDK complexes has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target CDK/Cyclin Complex | IC50 (nM) | Reference |

| CDK1/cyclin B | 7 | [1][2][3] |

| CDK2/cyclin E | 9 | [1][2][3] |

| CDK3 | 5-25 | [3] |

| CDK4/cyclin D1 | 11 | [1][2][3] |

| CDK7/cyclin H/MAT1 | 25 | [1][2] |

| CDK9/cyclin T1 | 5 | [1][2][3] |

Table 1: In vitro inhibitory activity of Roniciclib against key CDK/cyclin complexes.

Beyond its primary CDK targets, Roniciclib was screened against a larger panel of kinases, showing inhibitory activity (IC50 < 100 nM) against 16 other non-CDK serine/threonine and tyrosine kinases, indicating a broader kinase inhibition profile.[2]

Cellular Pathways Modulated by Roniciclib

Roniciclib's mechanism of action is centered on the disruption of two fundamental cellular processes: cell cycle progression and transcription. More recent research has also elucidated its role in modulating the Wnt/β-catenin signaling pathway and inducing nucleolar stress in specific cancer types like neuroblastoma.

Cell Cycle Regulation

Roniciclib's inhibition of CDK1, CDK2, and CDK4 leads to cell cycle arrest at critical checkpoints.[4] By targeting CDK4/cyclin D, Roniciclib prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for the G1 to S phase transition. Inhibition of CDK2/cyclin E further enforces this G1/S checkpoint. Additionally, inhibition of CDK1/cyclin B activity prevents the entry of cells into mitosis (G2/M transition).[4]

Transcriptional Regulation

Roniciclib targets CDK7 and CDK9, which are components of the general transcription machinery. CDK7 is part of the transcription factor II H (TFIIH) and is involved in transcription initiation. CDK9, as part of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA polymerase II (RNAPII), a crucial step for productive transcript elongation. Inhibition of CDK9 by Roniciclib leads to a decrease in RNAPII phosphorylation, resulting in the downregulation of short-lived anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells.[4]

Wnt/β-catenin Pathway and Nucleolar Stress in Neuroblastoma

In the context of neuroblastoma, Roniciclib has been shown to inhibit the Wnt/β-catenin signaling pathway by downregulating the expression of the LRP6 receptor and β-catenin.[5] This contributes to a reduction in cancer stemness and cell proliferation. Furthermore, Roniciclib induces nucleolar stress, leading to the activation of p53 and subsequent cell cycle arrest, which synergistically suppresses neuroblastoma tumor growth.[5]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of Roniciclib.

In Vitro Kinase Assay

This protocol is for determining the in vitro inhibitory activity of Roniciclib against specific CDK/cyclin complexes.

Materials:

-

Recombinant CDK/cyclin fusion proteins (e.g., CDK1/CycB-GST, CDK2/CycE-GST)[1]

-

Kinase substrate (e.g., Histone H1 or a specific peptide substrate)[1]

-

[γ-³³P]ATP[1]

-

Kinase reaction buffer

-

Roniciclib stock solution (in DMSO)

-

96-well plates

-

Scintillation counter or phosphorescence imager

Procedure:

-

Prepare serial dilutions of Roniciclib in the kinase reaction buffer.

-

In a 96-well plate, add the recombinant CDK/cyclin complex, the kinase substrate, and the diluted Roniciclib or DMSO (vehicle control).

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter or phosphorescence imager.

-

Calculate the percentage of kinase inhibition for each Roniciclib concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (Crystal Violet Staining)

This assay measures the effect of Roniciclib on the proliferation of adherent cancer cell lines.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

Roniciclib stock solution (in DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Crystal Violet staining solution (e.g., 0.5% crystal violet in 20% methanol)[6][7]

-

Solubilization solution (e.g., 1% SDS in PBS)

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.[2]

-

Treat the cells with serial dilutions of Roniciclib or DMSO (vehicle control) in quadruplicate.[2]

-

Incubate the plate for 96 hours at 37°C in a humidified incubator.[2]

-

Gently wash the cells with PBS.

-

Fix the cells by adding a fixative (e.g., methanol) and incubating for 10-15 minutes.

-

Remove the fixative and stain the cells with Crystal Violet solution for 20 minutes at room temperature.[8]

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding the solubilization solution to each well and incubating on a shaker.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

Western Blot Analysis for Phospho-Rb

This protocol is for detecting the inhibition of Rb phosphorylation in cells treated with Roniciclib.

Materials:

-

Cancer cell line (e.g., MCF7)[4]

-

Complete cell culture medium

-

Roniciclib stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with various concentrations of Roniciclib or DMSO for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total Rb and a loading control like β-actin.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle after Roniciclib treatment.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Roniciclib stock solution (in DMSO)

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)[9][10]

-

Flow cytometer

Procedure:

-

Treat cells with Roniciclib or DMSO for a specified time (e.g., 24 hours).

-

Harvest the cells (including any floating cells) and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[9]

-

Incubate the cells on ice for at least 30 minutes or store at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in the PI/RNase A staining solution and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.

-

Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Conclusion

Roniciclib is a multi-targeted CDK inhibitor that effectively halts cancer cell proliferation by interfering with cell cycle machinery and transcriptional regulation. Its ability to inhibit a range of CDKs provides a multi-pronged attack on cancer cell growth and survival. The experimental protocols detailed in this guide provide a framework for the further investigation of Roniciclib and other CDK inhibitors in preclinical and research settings. A thorough understanding of its targets and pathways is crucial for its continued development and potential clinical application in various malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BAY 1000394, a novel cyclin-dependent kinase inhibitor, with potent antitumor activity in mono- and in combination treatment upon oral application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roniciclib down-regulates stemness and inhibits cell growth by inducing nucleolar stress in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clyte.tech [clyte.tech]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. vet.cornell.edu [vet.cornell.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

Roniciclib (BAY 1000394) in Small Cell Lung Cancer Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Roniciclib (BAY 1000394), a pan-cyclin-dependent kinase (CDK) inhibitor, and its investigation in the context of small cell lung cancer (SCLC). SCLC is an aggressive neuroendocrine malignancy characterized by rapid cell division, making the cell cycle a rational therapeutic target.[1] Roniciclib was developed to disrupt this process. Despite promising preclinical data, its clinical development for SCLC was ultimately terminated. This document details the mechanism of action, preclinical findings, and clinical trial results, presenting a complete picture of its scientific journey.

Core Mechanism of Action

Roniciclib is a potent, orally active, small-molecule inhibitor of multiple cyclin-dependent kinases.[2] Unlike selective CDK4/6 inhibitors that depend on a functional retinoblastoma (Rb) protein, Roniciclib's broad activity was thought to be advantageous in SCLC, where the RB1 tumor suppressor gene is inactivated in over 90% of cases.[3][4] The drug's primary mechanism involves the simultaneous inhibition of both cell-cycle and transcriptional CDKs.[5]

-

Cell-Cycle Inhibition: By inhibiting CDK1, CDK2, and CDK4, Roniciclib prevents the phosphorylation of key cell cycle proteins, including the retinoblastoma protein (pRb), leading to cell cycle arrest at CDK-dependent transition points.[4][6]

-

Transcriptional Inhibition: By targeting CDK7 and CDK9, Roniciclib interferes with the phosphorylation of RNA polymerase II, disrupting gene transcription and leading to the downregulation of anti-apoptotic proteins.[5][6]

This dual mechanism induces cell cycle arrest and apoptosis in cancer cells.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. targetedonc.com [targetedonc.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. BAY 1000394, a novel cyclin-dependent kinase inhibitor, with potent antitumor activity in mono- and in combination treatment upon oral application - PubMed [pubmed.ncbi.nlm.nih.gov]

Roniciclib: A Pan-CDK Inhibitor Inducing Cell Cycle Arrest at the G1/S Phase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Roniciclib

Roniciclib (also known as BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1] It exhibits potent inhibitory activity against a broad spectrum of CDKs, including those crucial for cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK7, CDK9).[2] By targeting these key regulators of cell division, roniciclib disrupts the normal cell cycle, leading to cell cycle arrest and, in some cases, apoptosis.[2] This broad-spectrum inhibition makes roniciclib a subject of interest in oncology research for its potential as an anti-proliferative agent against various cancer types.

The Role of Roniciclib in Cell Cycle Arrest at the G1/S Checkpoint

The transition from the G1 phase to the S phase of the cell cycle is a critical checkpoint that commits a cell to DNA replication and subsequent division. This transition is tightly regulated by the sequential activation of CDK4/6-cyclin D and CDK2-cyclin E complexes. These complexes phosphorylate the retinoblastoma protein (pRb), a key tumor suppressor. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry.

Roniciclib, as a pan-CDK inhibitor, directly interferes with this process. By inhibiting CDK4 and CDK6, it prevents the initial phosphorylation of pRb, keeping it in its active, E2F-bound state. Furthermore, by inhibiting CDK2, roniciclib blocks the subsequent phosphorylation of pRb, further ensuring the G1/S checkpoint is not bypassed. This dual inhibition at the G1/S transition leads to a robust cell cycle arrest, preventing cancer cells from proliferating.

While the primary mechanism of action of many CDK inhibitors is G1/S arrest, it is noteworthy that some studies have reported a G2/M phase arrest in certain cancer cell lines treated with roniciclib. For instance, in anaplastic thyroid cancer cells, roniciclib treatment led to a significant accumulation of cells in the G2/M phase.[3] This suggests that the cellular context and the specific dependencies of different cancer types on various CDKs can influence the ultimate outcome of pan-CDK inhibition.

Data Presentation

Roniciclib IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of roniciclib against various CDK-cyclin complexes and in different cancer cell lines.

| CDK-Cyclin Complex | IC50 (nM) |

| CDK1/cyclin B | 7 |

| CDK2/cyclin E | 9 |

| CDK4/cyclin D1 | 11 |

| CDK7/cyclin H/MAT1 | 25 |

| CDK9/cyclin T1 | 5 |

Data sourced from MedchemExpress.[4]

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 15 |

| MCF7 | Breast Cancer | 15 |

| A549 | Lung Cancer | 16 |

| HCT116 | Colon Cancer | 17 |

| PC-3 | Prostate Cancer | 18 |

| NCI-H460 | Lung Cancer | 14 |

Note: The IC50 values can vary depending on the assay conditions and the specific cell line characteristics.

Cell Cycle Distribution Analysis

The following table presents representative data on the effect of roniciclib on cell cycle distribution in anaplastic thyroid cancer cell lines.

| Cell Line | Treatment | % G1 | % S | % G2/M |

| 8505C | Control | 55.2 ± 0.8 | 10.3 ± 0.7 | 34.5 ± 0.1 |

| Roniciclib (25 nM) | 48.1 ± 1.2 | 12.7 ± 0.8 | 39.2 ± 0.5 | |

| 8305C | Control | 58.9 ± 0.5 | 9.0 ± 0.2 | 32.1 ± 0.3 |

| Roniciclib (25 nM) | 46.2 ± 0.4 | 9.3 ± 0.2 | 44.5 ± 0.2 | |

| KAT18 | Control | 68.5 ± 0.4 | 8.6 ± 0.1 | 22.9 ± 0.3 |

| Roniciclib (25 nM) | 45.3 ± 0.2 | 8.3 ± 0.1 | 46.4 ± 0.3 |

Data represents mean ± SD from a study on anaplastic thyroid cancer cells.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after treatment with roniciclib.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Roniciclib Treatment: Prepare serial dilutions of roniciclib in complete growth medium. Remove the existing medium from the wells and add 100 µL of the roniciclib dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest roniciclib dose.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the roniciclib concentration to determine the IC50 value.

Western Blotting for Phospho-Rb and Cyclin D1

This protocol outlines the steps to analyze the phosphorylation status of Rb and the expression of Cyclin D1.

-

Cell Lysis: Treat cells with the desired concentrations of roniciclib for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (Ser780, Ser807/811), total Rb, Cyclin D1, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.

-

Cell Treatment and Harvesting: Treat cells with roniciclib at the desired concentrations and for the appropriate duration. Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of Roniciclib-Induced G1/S Arrest

Caption: Roniciclib inhibits multiple CDKs, blocking pRb phosphorylation and G1/S transition.

Experimental Workflow for Roniciclib Evaluation

Caption: Workflow for evaluating roniciclib's effects on cancer cells.

Clinical Relevance and Future Perspectives

Roniciclib has been investigated in clinical trials for various advanced malignancies.[1][2] For instance, a Phase II study (NCT02161419) evaluated roniciclib in combination with chemotherapy for extensive-disease small-cell lung cancer (SCLC).[5][6] However, this trial was prematurely terminated because the combination demonstrated an unfavorable risk-benefit profile.[7] The objective response rate was lower in the roniciclib plus chemotherapy arm (60.6%) compared to the placebo plus chemotherapy arm (74.6%).[1]

Common adverse events associated with roniciclib treatment include nausea, fatigue, diarrhea, and vomiting.[8] The safety profile of pan-CDK inhibitors, in general, can be challenging due to their effects on healthy, proliferating cells, leading to side effects such as myelosuppression.[9]

Despite the setback in the SCLC trial, the broad inhibitory profile of roniciclib and its potent anti-proliferative activity in preclinical models suggest that further investigation into its efficacy in other cancer types or in combination with other targeted therapies may be warranted. Identifying predictive biomarkers to select patient populations most likely to respond to pan-CDK inhibition will be crucial for the future development of drugs like roniciclib. The observation of G2/M arrest in some cancer types also opens new avenues for exploring its mechanism of action and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. profiles.foxchase.org [profiles.foxchase.org]

- 5. Comparative analysis of adverse events associated with CDK4/6 inhibitors based on FDA's adverse event reporting system: a case control pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative analysis of adverse events associated with CDK4/6 inhibitors based on FDA’s adverse event reporting system: a case control pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Phase I dose-escalation studies of roniciclib, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

In Vitro Pharmacodynamics of Roniciclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (also known as BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines.[1] As key regulators of cell cycle progression and transcription, CDKs are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention. Roniciclib exhibits low nanomolar activity against both cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) and transcriptional CDKs (CDK7, CDK9), leading to cell cycle arrest and apoptosis.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of Roniciclib, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action

Roniciclib exerts its anti-neoplastic effects by binding to the ATP-binding pocket of multiple CDKs, thereby inhibiting their kinase activity. This broad-spectrum inhibition disrupts two fundamental cellular processes:

-

Cell Cycle Progression: By inhibiting CDK1, CDK2, and CDK4, Roniciclib prevents the phosphorylation of key substrates required for cell cycle phase transitions, most notably the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes necessary for the G1/S and G2/M transitions and ultimately leading to cell cycle arrest.[2]

-

Transcription: Inhibition of CDK7 and CDK9 by Roniciclib interferes with the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is essential for the initiation and elongation of transcription of many genes, including those encoding anti-apoptotic proteins.

Recent evidence also points to Roniciclib's role as a Wnt/β-catenin signaling inhibitor . In neuroblastoma cells, Roniciclib has been shown to downregulate the expression of the Wnt co-receptor LRP6 and the central signaling mediator β-catenin.[3] This suggests an additional mechanism by which Roniciclib may exert its anti-cancer effects, particularly in tumors where this pathway is aberrantly activated.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of Roniciclib against various CDKs and its anti-proliferative effects on cancer cells.

| Cyclin-Dependent Kinase | IC50 (nM) |

| CDK1/cyclin B | 7 |

| CDK2/cyclin E | 9 |

| CDK4/cyclin D1 | 11 |

| CDK7/cyclin H/MAT1 | 25 |

| CDK9/cyclin T1 | 5 |

Table 1: In vitro inhibitory activity of Roniciclib against a panel of cyclin-dependent kinases. Data sourced from MedchemExpress.[4]

| Cell Population | Mean IC50 (nM) |

| Human Tumor Cell Lines | 16 |

Table 2: Mean IC50 value for the anti-proliferative activity of Roniciclib across a panel of human tumor cell lines. Data sourced from MedchemExpress.[4]

Signaling Pathways Modulated by Roniciclib

The following diagrams illustrate the key signaling pathways affected by Roniciclib.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacodynamics of Roniciclib.

Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Roniciclib stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of Roniciclib in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the Roniciclib dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest Roniciclib dose).

-

Incubate the plate for 72-96 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as pRb, total Rb, LRP6, and β-catenin.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Roniciclib

-

6-well plates or culture dishes

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pRb (Ser807/811), anti-Rb, anti-LRP6, anti-β-catenin, anti-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Roniciclib or vehicle control for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software and normalize to a loading control like actin.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Roniciclib

-

6-well plates

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with Roniciclib or vehicle control for 24-48 hours.

-

Harvest both adherent and floating cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Roniciclib

-

6-well plates

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Roniciclib or vehicle control for the desired time (e.g., 48 hours).

-

Harvest both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Use appropriate software to quadrant the dot plots and quantify the percentage of cells in each population:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

Conclusion

Roniciclib is a potent pan-CDK inhibitor with a multi-faceted mechanism of action that disrupts both cell cycle progression and transcription, and more recently has been shown to inhibit the Wnt/β-catenin signaling pathway. Its low nanomolar inhibitory activity translates to broad anti-proliferative effects in a variety of cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of Roniciclib and other CDK inhibitors, enabling researchers to further elucidate their therapeutic potential and mechanisms of action. This comprehensive understanding of Roniciclib's in vitro pharmacodynamics is crucial for its continued development and for identifying patient populations most likely to benefit from this targeted therapy.

References

- 1. Phase I dose-escalation studies of roniciclib, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Roniciclib down-regulates stemness and inhibits cell growth by inducing nucleolar stress in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Roniciclib: A Technical Guide to its Anti-Proliferative Effects on Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated broad anti-proliferative activity across a range of human cancer cell lines.[1] Cyclin-dependent kinases are key regulators of the cell division cycle, and their dysregulation is a hallmark of many cancers, making them a critical target for therapeutic intervention.[1] Roniciclib distinguishes itself by targeting multiple CDKs involved in both cell cycle progression and transcription, leading to potent inhibition of tumor growth.[1][2] Preclinical studies have consistently shown that Roniciclib induces cell cycle arrest, promotes apoptosis, and strongly inhibits tumor growth in various xenograft models.[1] This technical guide provides an in-depth overview of Roniciclib's mechanism of action, its quantitative effects on tumor cell proliferation, and detailed protocols for key experimental assays used in its evaluation.

Core Mechanism of Action

Roniciclib exerts its anti-neoplastic effects by binding to and inhibiting the activity of several key cyclin-dependent kinases. Its primary targets include the cell-cycle CDKs (CDK1, CDK2, CDK4) and transcriptional CDKs (CDK7, CDK9).[2] By inhibiting these kinases, Roniciclib effectively halts the cellular machinery responsible for cell division and growth.

References

Roniciclib: A Technical Guide to the Inhibition of Transcriptional Cyclin-Dependent Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable, pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant antineoplastic activity in preclinical models. By targeting both cell cycle and transcriptional CDKs, roniciclib disrupts fundamental processes of cancer cell proliferation and survival. This technical guide provides an in-depth analysis of roniciclib's mechanism of action, with a specific focus on its role in the inhibition of transcriptional CDKs. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its efficacy, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Roniciclib and Transcriptional CDKs

Cyclin-dependent kinases are a family of serine/threonine kinases that are essential regulators of the cell cycle and transcription.[1] While CDKs such as CDK4/6 and CDK1 are primarily involved in cell cycle progression, a distinct subset, including CDK7, CDK9, and CDK2, plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[2] In many cancers, the transcription of oncogenes is highly dependent on the activity of these transcriptional CDKs.

Roniciclib is a pan-CDK inhibitor that demonstrates potent activity against both cell cycle and transcriptional CDKs.[3] Its ability to inhibit transcriptional CDKs contributes to its broad anti-tumor activity by suppressing the expression of key survival proteins in cancer cells. This dual mechanism of action, targeting both cell division and the transcriptional machinery that fuels it, makes roniciclib a compound of significant interest in oncology research.

Mechanism of Action: Inhibition of Transcriptional CDKs

Roniciclib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity.[4] The inhibition of transcriptional CDKs by roniciclib has profound downstream effects on gene expression.

-

CDK7: As a component of the Transcription Factor II H (TFIIH), CDK7 is crucial for transcription initiation. It phosphorylates the Ser5 and Ser7 residues of the RNA Pol II CTD, which is necessary for promoter clearance and the transition to productive elongation.[5][6]

-

CDK9: CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex.[7][8][9] P-TEFb phosphorylates the Ser2 residue of the RNA Pol II CTD, a critical step for releasing paused Pol II and promoting transcriptional elongation.[9] Inhibition of CDK9 by roniciclib leads to a decrease in the phosphorylation of RNA Pol II, resulting in the suppression of transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately inducing apoptosis in cancer cells.

-

CDK2: While primarily known for its role in the G1/S phase transition, CDK2 also contributes to transcriptional regulation.[10][11] It can phosphorylate and regulate the activity of transcription factors and has also been shown to phosphorylate CDK9, thereby influencing transcriptional elongation.[12]

The inhibition of these transcriptional CDKs by roniciclib leads to a global downregulation of transcription, preferentially affecting genes with high transcriptional activity and short mRNA half-lives, which often include key oncogenes and survival factors.

Quantitative Data: Inhibitory Activity of Roniciclib

The inhibitory potency of roniciclib against a panel of CDKs has been determined through various kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its pan-CDK activity.

| CDK Target | IC50 (nM) |

| CDK1/cyclin B | 7 |

| CDK2/cyclin E | 9 |

| CDK4/cyclin D | 11 |

| CDK7/cyclin H | 25 |

| CDK9/cyclin T1 | 5 |

Data sourced from multiple studies.[3][13][14][15]

Signaling Pathways and Logical Relationships

Diagram 1: Roniciclib's Inhibition of Transcriptional CDKs and Downstream Effects

Caption: Roniciclib inhibits CDK7 and CDK9, blocking RNA Pol II phosphorylation and oncogene expression.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method for determining the IC50 values of roniciclib against CDK targets.

Materials:

-

Recombinant CDK/cyclin complexes (e.g., CDK9/Cyclin T1)

-

Kinase substrate (e.g., a peptide substrate for the specific CDK)

-

ATP

-

Roniciclib (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of roniciclib in DMSO, and then dilute further in Kinase Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Kinase Assay Buffer

-

Diluted roniciclib or vehicle control (DMSO)

-

Recombinant CDK/cyclin enzyme

-

Kinase substrate

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 25 µL.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each roniciclib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Diagram 2: Experimental Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for determining CDK inhibition using a luminescence-based kinase assay.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of roniciclib on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Roniciclib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

-

Compound Treatment: The next day, treat the cells with a serial dilution of roniciclib. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Western Blotting for Phosphorylated RNA Polymerase II

This protocol is used to assess the effect of roniciclib on the phosphorylation of RNA Polymerase II at specific serine residues in its C-terminal domain.

Materials:

-

Cancer cell line

-

Roniciclib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNA Pol II Ser2, anti-phospho-RNA Pol II Ser5, and total RNA Pol II)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with roniciclib or vehicle for the desired time. Wash the cells with cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated RNA Pol II to the total RNA Pol II levels.

Conclusion

Roniciclib is a potent pan-CDK inhibitor with a compelling mechanism of action that involves the dual inhibition of cell cycle progression and transcription. Its ability to suppress the activity of transcriptional CDKs like CDK7 and CDK9 leads to the downregulation of key oncogenic and survival pathways, making it an attractive candidate for cancer therapy. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of roniciclib and other CDK inhibitors, enabling researchers to further elucidate their therapeutic potential. The continued investigation into the nuanced roles of transcriptional CDKs in cancer will undoubtedly pave the way for more refined and effective therapeutic strategies.

References

- 1. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 2. promega.com [promega.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. CDK9/CyclinK Kinase Enzyme System Application Note [worldwide.promega.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. chondrex.com [chondrex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - LT [thermofisher.com]

- 15. selleckchem.com [selleckchem.com]

Roniciclib: A Technical Deep Dive into a Pan-CDK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (also known as BAY 1000394) is an orally bioavailable, small-molecule, pan-cyclin-dependent kinase (CDK) inhibitor that has been investigated for its potential antineoplastic activity.[1][2] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a common feature in many cancers, making them a compelling target for therapeutic intervention.[1][3] Roniciclib has demonstrated broad-spectrum inhibitory activity against multiple CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[1][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical and clinical data, and key experimental protocols related to Roniciclib.

Chemical Structure and Properties

Roniciclib is a synthetic organic compound belonging to the class of aniline and substituted anilines.[5]

| Identifier | Value |

| IUPAC Name | (2R,3R)-3-((2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol[2][6] |

| Canonical SMILES | C--INVALID-LINK--OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3">C@HO[6][7] |

| Molecular Formula | C18H21F3N4O3S[7] |

| Molecular Weight | 430.44 g/mol [7] |

| CAS Number | 1223498-69-8[7] |

Mechanism of Action and Signaling Pathways

Roniciclib exerts its anticancer effects primarily through the inhibition of multiple cyclin-dependent kinases. It has been shown to be a potent inhibitor of both cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) and transcriptional CDKs (CDK7, CDK9).[4][7]

The inhibition of cell cycle CDKs by Roniciclib leads to the blockade of cell cycle progression at the G1/S and G2/M checkpoints.[1][2] A key downstream event of CDK4/6 inhibition is the suppression of retinoblastoma protein (Rb) phosphorylation.[2] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and ultimately leading to G1 arrest.

Inhibition of transcriptional CDKs, particularly CDK9, disrupts the regulation of gene transcription.[2] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for productive transcription elongation. By inhibiting CDK9, Roniciclib can lead to a reduction in the transcription of anti-apoptotic proteins, such as MCL-1, thereby promoting apoptosis in cancer cells.[2]

Furthermore, studies in neuroblastoma have indicated that Roniciclib can also act as an inhibitor of the Wnt/β-catenin signaling pathway.[8] It was observed to decrease the expression of β-catenin and the Lipoprotein Receptor-related Protein-6 (LRP6), a co-receptor essential for Wnt signaling.[8] This inhibition of the Wnt pathway may contribute to the depletion of cancer stem-like cells and the induction of cell differentiation.[8]

References

- 1. Facebook [cancer.gov]

- 2. medkoo.com [medkoo.com]

- 3. targetedonc.com [targetedonc.com]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Bay 10-00394 | C18H21F3N4O3S | CID 45380979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Roniciclib down-regulates stemness and inhibits cell growth by inducing nucleolar stress in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Roniciclib In Vitro Assay: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor with significant anti-neoplastic activity. It exerts its effects by targeting multiple CDKs, which are key regulators of cell cycle progression and transcription. This document provides detailed protocols for essential in vitro assays to characterize the activity of Roniciclib, including kinase inhibition assays, cell viability assays, and assays to assess apoptosis and cellular mechanism of action.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Roniciclib has been shown to inhibit a broad range of CDKs, leading to cell cycle arrest, primarily at the G1/S transition, and subsequent apoptosis in cancer cells.[1][2] This application note provides a comprehensive guide for the in vitro evaluation of Roniciclib's biological activity.

Mechanism of Action

Roniciclib is a pan-CDK inhibitor that targets several members of the CDK family. Its primary mechanism of action involves the competitive inhibition of the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of their downstream substrates, such as the Retinoblastoma protein (Rb).[2][3] This inhibition disrupts the normal progression of the cell cycle and can also interfere with transcriptional processes regulated by CDKs like CDK9.

Caption: Roniciclib's mechanism of action.

Quantitative Data Summary

The inhibitory activity of Roniciclib against various CDKs and its anti-proliferative effects on different cancer cell lines are summarized below.

| Target CDK | IC50 (nM) |

| CDK1/cyclin B | 7[4] |

| CDK2/cyclin E | 9[4] |

| CDK4/cyclin D1 | 11[4] |

| CDK7/cyclin H/MAT1 | 25[4] |

| CDK9/cyclin T1 | 5[4] |

Table 1: Roniciclib In Vitro Kinase Inhibitory Activity. IC50 values represent the concentration of Roniciclib required for 50% inhibition of the kinase activity.

| Cell Line | Cancer Type | Mean IC50 (nM) |

| HeLa-MaTu | Cervical Cancer | 16[5] |

| Human Lung Tumor Panel (40 lines) | Lung Cancer | 39[4] |

| Human Breast Tumor Panel (24 lines) | Breast Cancer | 37[4] |

Table 2: Roniciclib Anti-proliferative Activity. Mean IC50 values for the inhibition of cell proliferation in various human cancer cell lines.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Non-Radioactive)

This protocol describes a general method to determine the in vitro inhibitory activity of Roniciclib against specific CDK/cyclin complexes using a luminescence-based assay that measures ATP consumption.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Discovery of a tetrahydroisoquinoline-based CDK9-cyclin T1 protein–protein interaction inhibitor as an anti-proliferative and anti-migration agent against triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Roniciclib: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1][2][3] It demonstrates broad-spectrum anti-proliferative activity across a wide range of human cancer cell lines by targeting key regulators of the cell cycle and transcription.[4] Roniciclib inhibits multiple CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, with IC₅₀ values in the low nanomolar range, leading to cell cycle arrest and apoptosis.[1][3] These application notes provide detailed protocols for the use of Roniciclib in cell culture, including recommended treatment conditions, and methods for assessing its biological effects.

Mechanism of Action

Roniciclib exerts its anti-neoplastic effects by inhibiting the kinase activity of several CDKs. This inhibition disrupts the normal progression of the cell cycle and transcription. Key molecular targets and downstream effects include:

-

Cell Cycle Regulation: By inhibiting CDK1, CDK2, and CDK4, Roniciclib blocks the phosphorylation of the retinoblastoma protein (Rb).[3] This prevents the release of E2F transcription factors, leading to cell cycle arrest at the G1/S and G2/M phases.[2][3]

-

Transcriptional Regulation: Inhibition of CDK7 and CDK9 by Roniciclib suppresses the phosphorylation of RNA polymerase II, which in turn reduces the transcription of critical survival genes like MCL-1.[3]

-

Wnt/β-catenin Signaling: In neuroblastoma cells, Roniciclib has been shown to inhibit the Wnt/β-catenin signaling pathway by decreasing the expression of the LRP6 receptor and β-catenin.[5]

-

Induction of Nucleolar Stress: Roniciclib can induce nucleolar stress, providing another potential mechanism for its anti-proliferative effects.[5]

Data Presentation: Roniciclib Treatment Conditions

The following table summarizes the effective concentrations and treatment durations of Roniciclib in various cancer cell lines as reported in preclinical studies.

| Cell Line | Cancer Type | Effective Concentration | Treatment Duration | Observed Effects |

| HeLa-MaTu | Cervical Cancer | 16 nM (mean IC50) | Not Specified | Inhibition of proliferation |

| IMR-32 | Neuroblastoma | 1 µM | 72 hours | Growth arrest, cell differentiation |

| ACN | Neuroblastoma | 20 µM | 72 hours | Growth arrest, cell differentiation |

| SH-SY5Y | Neuroblastoma | 5 µM | 72 hours | Growth arrest, cell differentiation |

| 8505C | Anaplastic Thyroid Cancer | 25 nM | 24 hours | G2/M phase arrest |

| 8305C | Anaplastic Thyroid Cancer | 25 nM | 24 hours | G2/M phase arrest, decreased mitosis |

| KAT18 | Anaplastic Thyroid Cancer | 25 nM | 24 hours | G2/M phase arrest |

Mandatory Visualizations

Caption: Roniciclib's mechanism of action targeting key CDKs in cell cycle and transcription.

Caption: A typical experimental workflow for evaluating Roniciclib in cell culture.

Experimental Protocols

Materials and Reagents

-

Roniciclib (BAY 1000394)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Appropriate cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Trypan blue solution

-

Cell counting slide or hemocytometer

-

Multi-well cell culture plates

-

Reagents for downstream analysis (e.g., cell viability assay kits, cell cycle analysis reagents, antibodies for western blotting)

Stock Solution Preparation

-

Dissolve Roniciclib in DMSO to prepare a stock solution of 10-20 mM.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

General Cell Treatment Protocol

-

Cell Seeding: The day before treatment, seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment.

-

Drug Dilution: On the day of treatment, thaw an aliquot of the Roniciclib stock solution. Dilute the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is less than 0.1% to avoid solvent-induced toxicity.

-

Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to complete medium without Roniciclib.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of Roniciclib or the DMSO vehicle control.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (Trypan Blue Exclusion)

-

Following the treatment period, collect the cell culture medium (to account for any detached, non-viable cells).

-

Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

-

Combine the detached cells with the collected medium from step 1.

-

Centrifuge the cell suspension and resuspend the cell pellet in a known volume of complete medium.

-

Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Load the mixture onto a cell counting slide or hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells and the total cell number for each treatment condition.

Cell Cycle Analysis (Flow Cytometry)

-

After treatment, harvest the cells by trypsinization.

-

Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells to remove the ethanol and wash them with PBS.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined based on their fluorescence intensity.

Western Blotting

-

Following Roniciclib treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, β-catenin, LRP6, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Roniciclib is a potent pan-CDK inhibitor with significant anti-proliferative activity in a variety of cancer cell lines. The protocols outlined in these application notes provide a framework for investigating the effects of Roniciclib in a cell culture setting. Researchers should optimize treatment concentrations and durations for their specific cell lines of interest. The provided methodologies for assessing cell viability, cell cycle distribution, and protein expression will aid in elucidating the cellular and molecular responses to Roniciclib treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. medkoo.com [medkoo.com]

- 4. Phase I dose-escalation studies of roniciclib, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roniciclib down-regulates stemness and inhibits cell growth by inducing nucleolar stress in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Roniciclib Application Notes and Protocols for In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and protocols for Roniciclib in various in vivo xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of Roniciclib.

Introduction

Roniciclib (also known as BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor.[1] It targets multiple CDKs, including CDK1, CDK2, CDK4, and CDK9, which are key regulators of cell cycle progression and transcription.[1] By inhibiting these kinases, Roniciclib disrupts the cell cycle, leading to G2/M phase arrest and subsequent apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated its anti-tumor activity in a variety of cancer models.

Roniciclib Dosage and Administration in Xenograft Models

The following tables summarize the effective dosages of Roniciclib used in different cancer xenograft models. Oral gavage is the standard route of administration.

Table 1: Roniciclib Dosage in Thyroid Cancer Xenograft Models

| Cancer Type | Cell Line | Dosage | Dosing Schedule | Key Findings |

| Medullary Thyroid Cancer | TT | 1.0 mg/kg | Twice daily, 3 days on/3 days off | Significant tumor growth retardation. |

| Well-differentiated Thyroid Cancer | K1 | 1.0 - 1.3 mg/kg | Twice daily, 4 days on/3 days off | Dose-dependent tumor growth repression.[4] |

| Well-differentiated Thyroid Cancer | FTC-133 | 1.0 - 1.3 mg/kg | Twice daily, 4 days on/3 days off | Significant inhibition of tumor growth.[4] |

| Anaplastic Thyroid Cancer | 8505C | 1.7 mg/kg | Twice daily, 3 days on/3 days off | Significant repression of tumor growth.[5] |

Table 2: Roniciclib Dosage in Other Cancer Xenograft Models

| Cancer Type | Cell Line | Dosage | Dosing Schedule | Key Findings |

| Neuroblastoma | IMR-32 | 1.5 mg/kg | Once daily | Significant reduction in tumor growth. |

| Cervical Cancer | HeLa-MaTu | 1.0 - 1.5 mg/kg | Once daily | Strong, dose-dependent inhibition of tumor growth. |

Experimental Protocols

Roniciclib Formulation for Oral Administration

A commonly used vehicle for the oral administration of Roniciclib in preclinical models is a mixture of:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline [6]

Protocol for Preparation:

-

Dissolve the required amount of Roniciclib in DMSO.

-

Add PEG300 and Tween-80 to the solution and mix thoroughly.

-

Add saline to the mixture to achieve the final desired concentration.

-

Ensure the final solution is clear and homogenous before administration. It is recommended to prepare the formulation fresh for each day of dosing.[6]

Xenograft Model Establishment and Drug Administration

Materials:

-

Cancer cell line of interest (e.g., TT, K1, FTC-133, 8505C, IMR-32, HeLa-MaTu)

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Matrigel (optional, can be mixed with cells to improve tumor take rate)

-